molecular formula C14H20N2O7 B1609238 4'-Amino-5'-nitrobenzo-15-crown-5 CAS No. 77001-50-4

4'-Amino-5'-nitrobenzo-15-crown-5

Cat. No.: B1609238
CAS No.: 77001-50-4
M. Wt: 328.32 g/mol
InChI Key: PSFJQUGCUJJHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Amino-5’-nitrobenzo-15-crown-5 is a chemical compound with the molecular formula C14H20N2O7. It belongs to the family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Amino-5’-nitrobenzo-15-crown-5 typically involves the nitration of benzo-15-crown-5. This process is carried out using nitric acid in an acetonitrile medium. The reaction conditions include maintaining a boiling reaction mass to facilitate the nitration process .

Industrial Production Methods

While specific industrial production methods for 4’-Amino-5’-nitrobenzo-15-crown-5 are not widely documented, the general approach involves large-scale nitration reactions similar to those used in laboratory settings. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

4’-Amino-5’-nitrobenzo-15-crown-5 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of 4’-Amino-5’-aminobenzo-15-crown-5.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

4’-Amino-5’-nitrobenzo-15-crown-5 has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound’s ability to bind selectively to certain cations makes it useful in biological studies involving ion transport and membrane permeability.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic ions.

    Industry: It is used in the separation and purification of metal ions in various industrial processes.

Mechanism of Action

The mechanism of action of 4’-Amino-5’-nitrobenzo-15-crown-5 involves its ability to form stable complexes with cations. The crown ether ring provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This complexation ability is crucial for its applications in ion transport and separation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Amino-5’-nitrobenzo-15-crown-5 is unique due to the presence of both amino and nitro groups on the benzo ring. These functional groups enhance its reactivity and allow for further chemical modifications, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O7/c15-11-9-13-14(10-12(11)16(17)18)23-8-6-21-4-2-19-1-3-20-5-7-22-13/h9-10H,1-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFJQUGCUJJHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C(C(=C2)N)[N+](=O)[O-])OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408293
Record name 4'-Amino-5'-nitrobenzo-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77001-50-4
Record name 4'-Amino-5'-nitrobenzo-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Amino-5'-nitrobenzo-15-crown-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Amino-5'-nitrobenzo-15-crown-5
Reactant of Route 2
4'-Amino-5'-nitrobenzo-15-crown-5
Reactant of Route 3
Reactant of Route 3
4'-Amino-5'-nitrobenzo-15-crown-5
Reactant of Route 4
4'-Amino-5'-nitrobenzo-15-crown-5
Reactant of Route 5
Reactant of Route 5
4'-Amino-5'-nitrobenzo-15-crown-5
Reactant of Route 6
4'-Amino-5'-nitrobenzo-15-crown-5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.